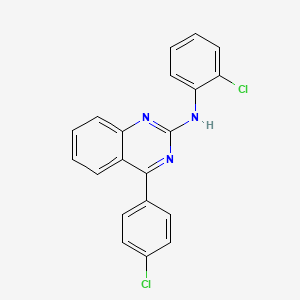

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

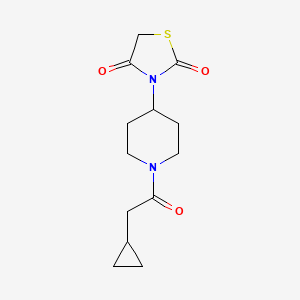

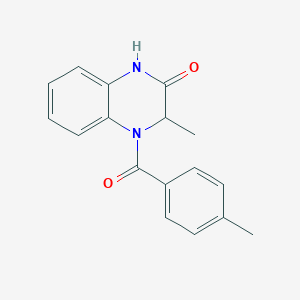

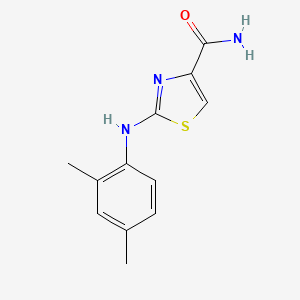

The compound N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The presence of chlorophenyl groups in the compound suggests potential for significant biological activity, as chlorinated aromatic compounds often exhibit enhanced pharmacological properties.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the construction of the quinazoline core followed by functionalization at various positions. For example, the synthesis of N-(2-(7-chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl)amides involves starting with 4-chloro-2-amino benzoic acid and proceeding through an aza-Wittig reaction to obtain the key intermediate, which is then further modified to produce a series of novel amide analogues . Similarly, the synthesis of dimeric 2-(2-chlorophenyl)-quinazolin-4-ones as potential antimicrobial agents involves starting with anthranilic acid and acid chloride, followed by reactions with 2-amino-ethanol and different amines .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the quinazoline core, which consists of a fused benzene and pyrimidine ring. The presence of chlorophenyl groups at specific positions on the quinazoline ring can influence the compound's electronic distribution and steric hindrance, which in turn can affect its biological activity. The structures of these compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including intramolecular rearrangements and nucleophilic substitutions. For instance, the intramolecular imidate-amide rearrangement of 2-substituted 4-(omega-chloroalkoxy)quinazoline derivatives involves a 1,3-O to N shift of chloroalkyl groups via cyclic 1,3-azaoxonium intermediates . These reactions are influenced by the substituents on the quinazoline ring and can lead to the formation of diverse compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. These properties are determined by the compound's molecular structure and substituents. The chlorophenyl groups in N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine may contribute to its lipophilicity, which can affect its absorption and distribution in biological systems. The physical and chemical properties are typically characterized using analytical techniques like elemental analysis and spectroscopy .

科学的研究の応用

1. Antitumor and Anticancer Activity

- Compounds with quinazoline scaffolds, including derivatives similar to N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine, have shown promising antitumor and anticancer activities. For instance, a study by Huang et al. (2012) demonstrated the anticancer activities of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride against various cell lines, highlighting its potential as an anticancer agent.

2. Kinase Inhibition

- Quinazoline derivatives have been identified as inhibitors of certain kinases, which are crucial in various biological processes. For example, Wissner et al. (2005) explored 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which is significant in cancer research.

3. Serotonin Receptor Ligands

- Research by Deng et al. (2015) has shown that quinazoline compounds can act as ligands for serotonin receptors. This has implications for the development of treatments for various neurological and psychiatric disorders.

4. Apoptosis Inducers

- Quinazoline derivatives are also being studied for their ability to induce apoptosis in cancer cells, as evidenced by the work of Zhang et al. (2008). This property is critical for developing new anticancer therapies.

5. Detection of Amine Vapors

- The study by Gao et al. (2016) utilized quinazolinone derivatives for the detection of amine vapors, which has applications in environmental monitoring and food safety.

6. Antibacterial Agents

- Research into the antibacterial properties of quinazoline derivatives, like those conducted by Badwaik et al. (2009), suggests potential applications in developing new antibiotics.

7. Diuretic Agents

- Some quinazolinone derivatives have been studied for their diuretic properties, as reported by Maarouf et al. (2004). This research is significant for the development of new drugs to treat conditions like hypertension.

特性

IUPAC Name |

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3/c21-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-20(25-19)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXNJEXMDQKBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)

![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)

![2-[(4-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2518615.png)

![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)

![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)